11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THC-COOH), also known as 11-carboxy-THC, is the main inactive metabolite of THC (delta-9-tetrahydrocannabinol), the primary psychoactive component of cannabis []. THC-COOH is produced in the body after cannabis consumption through a series of metabolic processes []. Due to its persistence in the body, THC-COOH is the target analyte in most cannabis use detection tests, including urine and blood tests [].
THC-COOH belongs to the class of compounds called cannabinoids and shares a similar structure with THC. The core structure consists of a three-ringed system (a benzopyran) with a carboxylic acid group attached to the ninth carbon and a hydroxyl group removed from the eleventh carbon compared to THC []. This modification renders THC-COOH inactive at the cannabinoid receptors responsible for the psychoactive effects of THC [].
THC-COOH is formed in the liver through a two-step process []. First, THC undergoes hydroxylation by cytochrome P450 enzymes to form 11-hydroxy-THC (11-OH-THC), the primary active metabolite []. Subsequently, 11-OH-THC is further oxidized by another liver enzyme to yield THC-COOH [].
THC-COOH is then conjugated with glucuronic acid in the liver to form THC-COOH glucuronide, a more water-soluble form that facilitates excretion through urine [].
Limited information exists on the specific degradation pathways of THC-COOH. However, studies suggest that THC-COOH undergoes further metabolism and elimination through feces [].